molecular formula C25H19ClO B7778084 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride

Cat. No.: B7778084
M. Wt: 370.9 g/mol
InChI Key: LGVXRFOLOFXIPC-UHFFFAOYSA-M
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Description

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride is a chemical compound with the molecular formula C21H17ClO It is known for its unique structure, which includes a chromenium core with phenyl groups attached at the 2 and 4 positions

Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19O.ClH/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVXRFOLOFXIPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenyl groups and other substituents can undergo substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and applications.

    Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate
  • 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide

Uniqueness

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride is unique due to its specific chloride substituent, which can influence its reactivity and interactions compared to other similar compounds. The presence of the chloride group can affect the compound’s solubility, stability, and overall chemical behavior.

Biological Activity

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride features a chromenium core with two phenyl groups attached to the 2 and 4 positions. The presence of the chloride ion significantly influences its solubility and reactivity compared to other halide derivatives.

The mechanism of action for 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride involves interactions with various biological molecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerase IIα (topo IIα), an enzyme critical for DNA replication and repair. In vitro studies indicate that it acts as a DNA intercalator, disrupting the normal function of topo IIα and leading to cytotoxic effects in cancer cells .
  • Antiproliferative Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance its cytotoxic properties .

Biological Activity Data

Activity Cell Line IC50 (µM) Mechanism
Topoisomerase IIα InhibitionHCT1524.4 ± 2.6DNA intercalation
AntiproliferativeHeLaNot specifiedInduction of apoptosis
AnticancerMOLT-4 (leukemia)42.0 ± 2.7Cell cycle arrest

Case Studies and Research Findings

  • Topoisomerase IIα Inhibition : A study conducted on a series of chromenium derivatives, including 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride, revealed that compounds with specific substitutions exhibited potent topo IIα inhibition. The study utilized various assays to elucidate the binding interactions and confirmed that this compound effectively disrupted DNA replication processes in cancer cells .
  • Cytotoxicity Profiles : Another investigation focused on the cytotoxic effects of benzopyrone derivatives against different cancer types. The findings indicated that 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride demonstrated moderate to high cytotoxicity against several cell lines, supporting its potential as an anticancer agent .
  • Comparative Analysis : Comparative studies with similar compounds such as 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate highlighted the unique biological profile of the chloride derivative. The chloride variant exhibited enhanced solubility and stability in biological systems, making it a favorable candidate for further drug development.

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